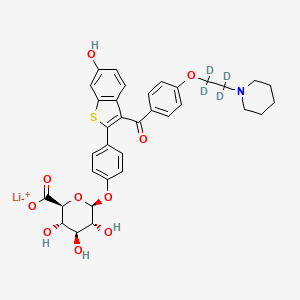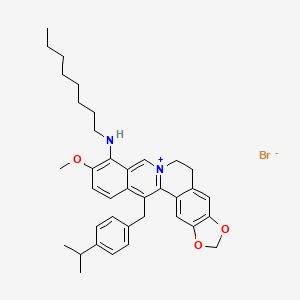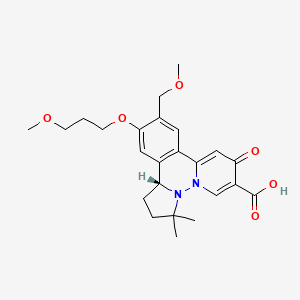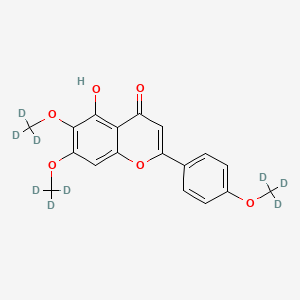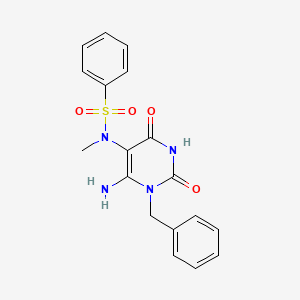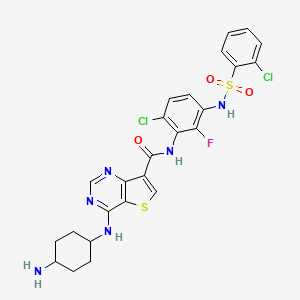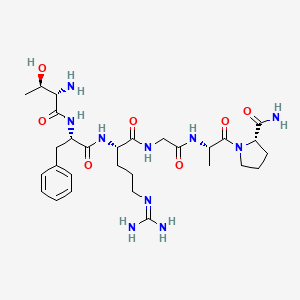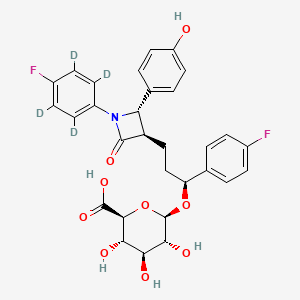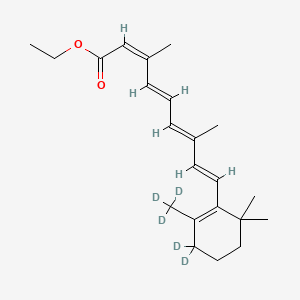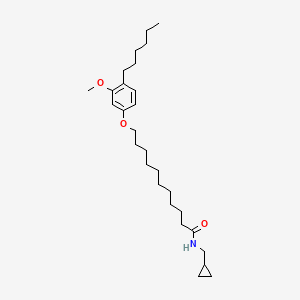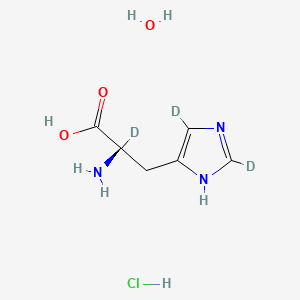
Tazarotenic acid sulfone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotenic acid sulfone-d8 is a deuterated form of tazarotenic acid sulfone, a compound primarily used in biochemical and proteomics research. The molecular formula of this compound is C19H9D8NO4S, and it has a molecular weight of 363.46 . This compound is isotopically labeled, making it useful for various scientific studies, particularly those involving mass spectrometry.
Analyse Des Réactions Chimiques
Tazarotenic acid sulfone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tazarotenic acid sulfone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of tazarotenic acid sulfone and its derivatives.
Biology: Employed in biochemical assays to investigate the metabolic pathways and interactions of tazarotenic acid sulfone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tazarotenic acid sulfone in the body.
Mécanisme D'action
The mechanism of action of tazarotenic acid sulfone-d8 is similar to that of tazarotenic acid. Upon application, tazarotenic acid undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. This active metabolite binds to retinoic acid receptors (RARs), specifically RARβ and RARγ, and modulates gene expression. This modulation affects cellular processes such as proliferation, differentiation, and inflammation .
Comparaison Avec Des Composés Similaires
Tazarotenic acid sulfone-d8 can be compared with other isotopically labeled compounds and retinoids:
Tazarotenic Acid: The non-deuterated form, used in similar research applications but without the isotopic labeling.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions, but with different receptor selectivity and metabolic pathways.
Adapalene: A third-generation retinoid with similar applications but distinct chemical structure and pharmacological profile.
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced analytical capabilities in research settings .
Propriétés
Formule moléculaire |
C19H17NO4S |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
6-[2-[2,2-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-3H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,10D2 |
Clé InChI |
SNSJBSLKHBITIU-YXDKRSHTSA-N |
SMILES isomérique |
[2H]C1(CC(C2=C(S1(=O)=O)C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



